molecular formula C9H11ClN2O B13250245 5-Chloro-4-cyclobutoxypyridin-3-amine

5-Chloro-4-cyclobutoxypyridin-3-amine

Cat. No.: B13250245
M. Wt: 198.65 g/mol
InChI Key: HNMUTWNDMNEBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-cyclobutoxypyridin-3-amine is a heterocyclic organic compound with the molecular formula C₉H₁₁ClN₂O. It is a derivative of pyridine, featuring a chlorine atom at the 5-position, a cyclobutoxy group at the 4-position, and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-cyclobutoxypyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor, followed by chlorination and amination reactions. For example, a precursor such as 4-cyclobutoxypyridine can be chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position. Subsequent amination with ammonia or an amine source can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to enhance reaction efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-cyclobutoxypyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Chloro-4-cyclobutoxypyridin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-4-cyclobutoxypyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and eliciting desired effects. Detailed studies on its binding affinity and interaction with specific targets are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclobutoxy group can influence its solubility and interaction with biological targets, while the chlorine and amine groups provide sites for further chemical modification .

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

5-chloro-4-cyclobutyloxypyridin-3-amine

InChI

InChI=1S/C9H11ClN2O/c10-7-4-12-5-8(11)9(7)13-6-2-1-3-6/h4-6H,1-3,11H2

InChI Key

HNMUTWNDMNEBCU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C=NC=C2N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.